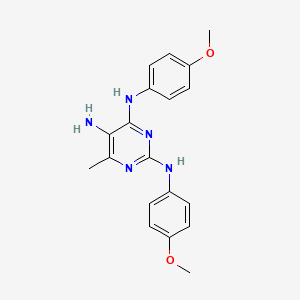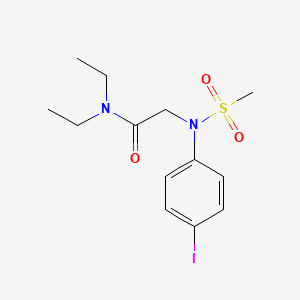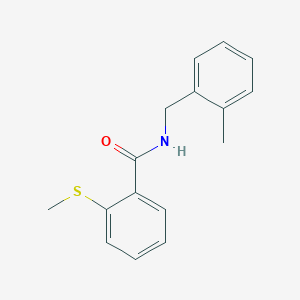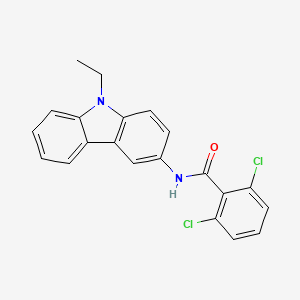
N~2~,N~4~-bis(4-methoxyphenyl)-6-methyl-2,4,5-pyrimidinetriamine
Overview
Description
N~2~,N~4~-bis(4-methoxyphenyl)-6-methyl-2,4,5-pyrimidinetriamine, commonly known as BM212, is a pyrimidine-based compound that has been studied extensively for its potential therapeutic applications. BM212 has been shown to exhibit antitumor, antiviral, and antimicrobial activities. In
Scientific Research Applications
BM212 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit antitumor activity against various types of cancer cells, including breast, colon, and lung cancer cells. BM212 has also been shown to have antiviral activity against HIV-1 and herpes simplex virus type 1. Additionally, BM212 has been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of BM212 is not fully understood. However, it has been suggested that BM212 may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. BM212 has also been shown to inhibit viral replication by interfering with viral DNA synthesis. The antimicrobial activity of BM212 may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
BM212 has been shown to exhibit minimal toxicity in vitro and in vivo. In animal studies, BM212 has been found to exhibit low toxicity and high bioavailability. BM212 has also been shown to exhibit good pharmacokinetic properties, with a half-life of approximately 6 hours in rats.
Advantages and Limitations for Lab Experiments
One advantage of using BM212 in lab experiments is its broad spectrum of activity against various types of cancer cells, viruses, and bacteria. Additionally, BM212 has been shown to exhibit low toxicity, making it a potentially safe and effective therapeutic agent. However, one limitation of using BM212 in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of BM212. One area of research could focus on the development of more efficient synthesis methods for BM212 to increase its availability for research and potential therapeutic use. Additionally, further studies could be conducted to elucidate the mechanism of action of BM212 and its potential use in combination with other therapeutic agents. Finally, clinical trials could be conducted to evaluate the safety and efficacy of BM212 as a potential therapeutic agent for various diseases.
Properties
IUPAC Name |
2-N,4-N-bis(4-methoxyphenyl)-6-methylpyrimidine-2,4,5-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-12-17(20)18(22-13-4-8-15(25-2)9-5-13)24-19(21-12)23-14-6-10-16(26-3)11-7-14/h4-11H,20H2,1-3H3,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPJAFWKJSDCHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=CC=C(C=C2)OC)NC3=CC=C(C=C3)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4770123.png)


![1-ethyl-5-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4770165.png)
![methyl 4-{[4-(1-azepanylcarbonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4770169.png)
![methyl 3-({[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B4770184.png)
![2-[(2-bromobenzoyl)amino]-N-(3-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4770207.png)



![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-(4-isopropylphenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4770219.png)
![3-[(4-ethoxyphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4770226.png)
![5-(2,4-dichlorophenyl)-4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4770232.png)

